molecular formula C17H12FNO B502957 N-(3-fluorophenyl)-2-naphthamide

N-(3-fluorophenyl)-2-naphthamide

Cat. No.: B502957
M. Wt: 265.28g/mol
InChI Key: ZDWHTROEXNZNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-naphthamide is a chemical compound of significant interest in several research fields, particularly in medicinal chemistry and materials science. Its structure, featuring a naphthamide core linked to a fluorinated aniline ring, is similar to that of other compounds studied for their potent biological activities and physical properties. In anticancer research, structurally related naphthamide compounds have been identified as inhibitors of key biological pathways. For instance, close analogs have demonstrated the ability to inhibit the interaction between the CREB-binding protein (CBP) and the kinase-inducible domain (KID) of transcription factors, which is a promising target for disrupting cancer cell proliferation . Other naphthamide derivatives have been explored as multi-target agents, simultaneously inhibiting protein kinases and histone deacetylases (HDACs), which are important enzymes in the progression of various cancers . Beyond biomedical applications, the naphthamide scaffold is a valuable template in materials science. Research on similar 3-hydroxy-N-phenyl-2-naphthamide derivatives has shown that this class of compounds exhibits promising nonlinear optical (NLO) properties, which are critical for applications in telecommunications, data storage, and laser technologies . The extended π-conjugated system of the naphthalene ring contributes to these desirable photophysical characteristics. This product is intended for research purposes by qualified scientists. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H12FNO

Molecular Weight

265.28g/mol

IUPAC Name

N-(3-fluorophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C17H12FNO/c18-15-6-3-7-16(11-15)19-17(20)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20)

InChI Key

ZDWHTROEXNZNDM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

Comparison with Similar Compounds

N-[1-(3-Fluorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Dec-8-Yl-Ethyl]-2-Naphthamide (NFOT)

  • Structure : Incorporates a spirocyclic piperidine-triazaspirodecane system attached to the naphthamide group.
  • Activity : Acts as a reversible inhibitor in biochemical assays, though its selectivity profile is less defined compared to VU0364739 .

N-(8-Azabicyclo[3.2.1]Oct-3β-yl)-2-Naphthamide Derivatives

  • Structure : Features a bicyclic tropane moiety instead of the 3-fluorophenyl group.
  • Activity : These derivatives exhibit atypical antipathogenic properties, though specific biological targets remain uncharacterized .
  • Key Difference : The azabicyclo structure enhances membrane permeability but may introduce off-target effects due to interactions with neurotransmitter receptors .

2-(3-Fluorophenyl)-N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl)Acetamide (Compound 63)

  • Structure : Replaces the naphthamide with a thiadiazole-sulfanylacetamide group.
  • Activity : Demonstrates cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~15 μM), comparable to doxorubicin in preliminary assays .
  • Key Difference : The thiadiazole ring enhances electron-deficient character, improving DNA intercalation but reducing solubility compared to naphthamide-based compounds .

3-Hydroxy-N-(2-Methoxy-5-Methylphenyl)-2-Naphthamide

  • Structure : Substitutes the 3-fluorophenyl group with a methoxy-methylphenyl group and adds a hydroxyl group at the naphthamide’s 3-position.
  • Activity: Noted for increased hydrophilicity (logP reduced by ~1.5 vs.
  • Key Difference : The hydroxyl group facilitates hydrogen bonding but may predispose the compound to rapid glucuronidation in vivo .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Biological Activity Selectivity/Advantages
N-(3-Fluorophenyl)-2-naphthamide Naphthamide 3-Fluorophenyl PLD2 inhibition (IC₅₀ = 0.8 nM) High PLD2 selectivity, CNS penetration
NFOT Naphthamide + spirocycle 3-Fluorophenyl, triazaspirodecane Enzyme inhibition (reversible) Rigid binding conformation
Compound 63 Thiadiazole-acetamide 3-Fluorophenyl, sulfanyl Cytotoxicity (MCF-7 IC₅₀ ~15 μM) DNA intercalation
3-Hydroxy-naphthamide Naphthamide + hydroxyl 2-Methoxy-5-methylphenyl Undefined Improved solubility

Preparation Methods

Reaction Mechanism and Reagent Selection

The synthesis leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent to activate 2-naphthoic acid for amide bond formation with 3-fluoroaniline. EDC·HCl facilitates the conversion of the carboxylic acid to an active O-acylisourea intermediate, which reacts with the amine nucleophile. This method avoids the need for traditional solvents, aligning with green chemistry principles.

Optimized Procedure

  • Reagent Ratios : Equimolar quantities of 2-naphthoic acid (0.526 mmol, 90.6 mg) and 3-fluoroaniline (0.526 mmol, 58.5 mg) are combined with EDC·HCl (0.526 mmol, 100.9 mg).

  • Grinding Protocol : The mixture is ground in the presence of nitromethane (62.5 µL, η = 0.25 µL mg⁻¹) for 30 minutes. Liquid-assisted grinding (LAG) enhances reagent interaction, reducing reaction time.

  • Work-Up : After solvent evaporation, the crude product is suspended in distilled water (15 mL), stirred for 15 minutes, and filtered to isolate the precipitated amide. Air-drying yields pure N-(3-fluorophenyl)-2-naphthamide (94%).

Table 1: Reaction Conditions and Yield

ParameterValue
Reagent Equivalence1:1:1 (acid:amine:EDC·HCl)
SolventNitromethane (LAG)
Time30 minutes
Yield94%

Acid Chloride Route: Traditional Two-Step Approach

Acid Chloride Formation

2-Naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by the cessation of HCl gas evolution, typically requiring 2–3 hours.

Amidation with 3-Fluoroaniline

The acid chloride is reacted with 3-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the product is extracted with DCM and purified via column chromatography (hexane:ethyl acetate = 5:1).

Table 2: Acid Chloride Method Parameters

StepConditions
Acid Chloride FormationSOCl₂, reflux, 2–3 hours
AmidationDCM, TEA, 12 hours, rt
PurificationColumn chromatography
Yield85–90% (estimated)

Comparative Analysis of Methods

Efficiency and Scalability

  • Mechanochemical Method : Higher yield (94%) and shorter reaction time (30 minutes) due to efficient mixing and minimized side reactions.

  • Acid Chloride Route : Lower yield (85–90%) and longer duration (14–15 hours total) but offers familiarity for industrial applications.

Purity and Crystallization

Both methods produce high-purity products. The mechanochemical approach eliminates solvent contamination, while the acid chloride method may require additional washes to remove residual TEA or SOCl₂.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆) :
    δ 7.22 (t, J = 8.9 Hz, 2H, Ar-H), 7.57–7.71 (m, 2H, Ar-H), 7.97–8.14 (m, 4H, Ar-H), 8.58 (s, 1H, Ar-H), 10.53 (s, 1H, NH).

  • ¹³C NMR (75 MHz, DMSO-d₆) :
    δ 121.8 (C-F), 127.3–134.9 (aromatic carbons), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : 264.0895 (C₁₇H₁₂FNO⁺ requires 264.0924) .

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